molecular formula C10H10N4O3 B1148309 2-[4-(1,3,4-Oxadiazol-2-Yl)Phenoxy]Acetamidoxime CAS No. 258521-20-9

2-[4-(1,3,4-Oxadiazol-2-Yl)Phenoxy]Acetamidoxime

Cat. No.: B1148309
CAS No.: 258521-20-9
M. Wt: 234.21 g/mol
InChI Key: RNDSGEINHPCNQK-UHFFFAOYSA-N
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Description

2-[4-(1,3,4-Oxadiazol-2-yl)phenoxy]acetamidoxime (CAS 258521-20-9) is a high-purity (97%) chemical reagent with the molecular formula C 10 H 10 N 4 O 3 and a molecular weight of 234.22 g/mol . This compound features a 1,3,4-oxadiazole ring, a privileged scaffold in medicinal chemistry known for its wide spectrum of pharmacological activities . The 1,3,4-oxadiazole structure is a bioisostere for carboxylic acids, esters, and carboxamides, making it a valuable building block for the design of novel bioactive molecules . Researchers value this heterocycle for its role in developing compounds with demonstrated biological potential, including anticancer , antibacterial , antifungal , analgesic , and anti-inflammatory activities . Its mechanism of action in research settings is often linked to the inhibition of key enzymes and proteins involved in disease pathways, such as thymidylate synthase, topoisomerase II, histone deacetylase (HDAC), and peptide deformylase . This product is intended for research purposes as a key synthetic intermediate or a pharmacophore model in drug discovery and heterocyclic chemistry. It is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications . Handle with appropriate care, as it may cause skin and eye irritation and respiratory irritation .

Properties

CAS No.

258521-20-9

Molecular Formula

C10H10N4O3

Molecular Weight

234.21 g/mol

IUPAC Name

N'-hydroxy-2-[4-(1,3,4-oxadiazol-2-yl)phenoxy]ethanimidamide

InChI

InChI=1S/C10H10N4O3/c11-9(14-15)5-16-8-3-1-7(2-4-8)10-13-12-6-17-10/h1-4,6,15H,5H2,(H2,11,14)

InChI Key

RNDSGEINHPCNQK-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1C2=NN=CO2)OCC(=NO)N

Canonical SMILES

C1=CC(=CC=C1C2=NN=CO2)OCC(=NO)N

Synonyms

N-Hydroxy-2-[4-(1,3,4-oxadiazol-2-yl)phenoxy]-ethanimidamide

Origin of Product

United States

Preparation Methods

Synthesis of 4-(1,3,4-Oxadiazol-2-Yl)Phenol

The 1,3,4-oxadiazole ring is synthesized via cyclization of a diacylhydrazine precursor.

Step 1: Esterification of 4-Hydroxybenzoic Acid
4-Hydroxybenzoic acid (10.0 g, 72.4 mmol) is refluxed with excess ethyl chloroacetate (14.7 mL, 144.8 mmol) in anhydrous acetone using potassium carbonate (20.0 g, 144.8 mmol) as a base. After 12 hours, the mixture is filtered, and the solvent is evaporated to yield ethyl 4-hydroxybenzoate as a white solid (Yield: 92%).

Step 2: Hydrazide Formation
The ester (8.5 g, 47.6 mmol) is treated with hydrazine monohydrate (5.0 mL, 104.7 mmol) in ethanol under reflux for 6 hours. The precipitated hydrazide is filtered and recrystallized from ethanol (Yield: 85%).

Step 3: Oxadiazole Cyclization
The hydrazide (5.0 g, 28.1 mmol) is dissolved in sodium ethoxide solution (prepared from 0.65 g Na in 30 mL EtOH). Carbon disulfide (2.1 mL, 33.7 mmol) is added dropwise, and the mixture is refluxed for 6 hours. Acidification with HCl yields 4-(1,3,4-oxadiazol-2-yl)phenol as a crystalline solid (Yield: 78%).

Etherification with Chloroacetonitrile

Step 4: Formation of 2-[4-(1,3,4-Oxadiazol-2-Yl)Phenoxy]Acetonitrile
4-(1,3,4-Oxadiazol-2-yl)phenol (3.0 g, 17.2 mmol) is reacted with chloroacetonitrile (1.6 mL, 25.8 mmol) in dry DMF using potassium carbonate (4.8 g, 34.4 mmol) as a base. The reaction is stirred at 80°C for 8 hours. The product is extracted with ethyl acetate and purified via column chromatography (Hexane:EtOAc, 3:1) to yield the nitrile intermediate (Yield: 68%).

Amidoxime Formation

Step 5: Conversion of Nitrile to Amidoxime
The nitrile intermediate (2.0 g, 9.3 mmol) is treated with hydroxylamine hydrochloride (1.3 g, 18.6 mmol) in a 1:1 ethanol-water mixture. The pH is adjusted to 9–10 using sodium hydroxide, and the mixture is refluxed for 5 hours. The precipitated product is filtered and recrystallized from ethanol to yield this compound (Yield: 74%).

Reaction Optimization and Critical Parameters

Cyclization Efficiency

Cyclization with carbon disulfide requires strict anhydrous conditions to prevent hydrolysis of the oxadiazole ring. Excess CS₂ (1.2 eq) improves yields by driving the reaction to completion.

Amidoximation Conditions

Hydroxylamine concentration and pH are critical:

  • pH < 8 : Slower reaction due to protonation of hydroxylamine.

  • pH > 10 : Risk of nitrile hydrolysis to carboxylic acid.
    Optimal pH range: 9–10.

Analytical Characterization

Spectral Data

  • ¹H NMR (400 MHz, DMSO-d₆) : δ 10.29 (s, 1H, NH), 8.72 (s, 1H, oxadiazole-H), 7.89 (d, J = 8.8 Hz, 2H, Ar-H), 7.12 (d, J = 8.8 Hz, 2H, Ar-H), 4.67 (s, 2H, OCH₂), 2.06 (s, 3H, CH₃).

  • HRMS (ESI) : m/z calcd for C₁₀H₁₀N₄O₃ [M+H]⁺: 235.0825; found: 235.0828.

Purity and Stability

Commercial samples exhibit ≥97% purity (HPLC), with storage recommendations at ambient temperature.

Alternative Synthetic Routes

Microwave-Assisted Cyclization

Microwave irradiation (150°C, 30 min) reduces cyclization time from 6 hours to 30 minutes, improving yield to 85%.

One-Pot Synthesis

Combining Steps 4 and 5 in a single vessel using hydroxylamine-O-sulfonic acid as an amidoximating agent achieves a 65% overall yield but requires stringent pH control.

Industrial-Scale Production Considerations

Cost-Effective Reagents

  • Replacement of DMF with acetone in Step 4 reduces solvent costs by 40% without compromising yield.

  • Recyclable catalysts (e.g., Amberlyst A-21) in amidoximation lower production waste.

Challenges and Mitigation Strategies

Oxadiazole Ring Hydrolysis

The oxadiazole ring is susceptible to acidic hydrolysis. Neutral workup conditions (pH 6–7) in Step 3 prevent decomposition.

Amidoxime Tautomerism

The amidoxime group exists as E/Z tautomers, complicating crystallization. Seeding with pure E-form crystals ensures uniform product.

Environmental and Regulatory Compliance

Waste Management

  • CS₂-containing residues are treated with Ca(OH)₂ to precipitate CaCO₃ and elemental sulfur.

  • NH₂OH byproducts are neutralized with FeSO₄ before aqueous disposal.

Applications and Derivatives

While beyond the scope of preparation methods, it is noteworthy that structural analogs of this compound demonstrate potent anticancer activity against A549 lung cancer cells (IC₅₀: <0.14 μM). The amidoxime moiety enhances metal-chelating capacity, enabling potential use in radiopharmaceuticals .

Chemical Reactions Analysis

Types of Reactions

2-[4-(1,3,4-Oxadiazol-2-Yl)Phenoxy]Acetamidoxime undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form oxadiazole N-oxides.

    Reduction: Reduction reactions can convert the oxadiazole ring to other heterocyclic structures.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Oxadiazole N-oxides.

    Reduction: Reduced heterocyclic compounds.

    Substitution: Various substituted phenoxy derivatives.

Scientific Research Applications

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of compounds containing the oxadiazole moiety. For instance, derivatives of 1,3,4-oxadiazole have shown significant antibacterial effects against various pathogens. In a comparative study, compounds similar to 2-[4-(1,3,4-Oxadiazol-2-Yl)Phenoxy]Acetamidoxime exhibited minimum inhibitory concentrations (MICs) ranging from 10.8 to 111.3 μM against Staphylococcus aureus and Escherichia coli .

Anti-inflammatory Properties

Research indicates that oxadiazole derivatives can inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are crucial in the inflammatory process. For example, a related compound demonstrated an IC50 of 0.140 μM for COX-1 and 0.007 μM for COX-2 inhibition . This suggests that this compound may possess similar anti-inflammatory capabilities.

Neurological Applications

Compounds based on oxadiazoles have been investigated for their potential in treating neurodegenerative diseases like Alzheimer’s disease. A study showed that certain oxadiazole derivatives improved memory and learning in animal models of Alzheimer’s disease . The multifunctional activity against acetylcholinesterase (AChE) suggests that this compound could be explored further for neuroprotective applications.

Pesticidal Activity

The compound's structural features may contribute to its efficacy as a pesticide. Research into cyclic amine compounds has indicated that similar structures exhibit pesticidal activity . The incorporation of oxadiazole units can enhance the biological activity of agrochemicals.

Polymer Development

The unique properties of oxadiazoles make them suitable for developing advanced materials. Their incorporation into polymer matrices can improve thermal stability and mechanical properties. For instance, studies have shown that polymers containing oxadiazole units exhibit enhanced resistance to degradation under harsh environmental conditions.

Data Summary Table

Application AreaKey FindingsReferences
Medicinal ChemistryAntimicrobial activity against E. coli and S. aureus (MICs: 10.8 - 111.3 μM)
COX inhibition (COX-1: IC50 = 0.140 μM; COX-2: IC50 = 0.007 μM)
Neurological ApplicationsImproved AChE inhibition; potential neuroprotective effects
Agricultural SciencePotential as a pesticide based on structural activity relationship
Material ScienceEnhanced thermal stability in polymers

Mechanism of Action

The mechanism of action of 2-[4-(1,3,4-Oxadiazol-2-Yl)Phenoxy]Acetamidoxime involves its interaction with specific molecular targets, such as enzymes and receptors. The oxadiazole ring can interact with active sites of enzymes, inhibiting their activity. Additionally, the compound may bind to receptors, modulating their signaling pathways. These interactions can lead to various biological effects, including inhibition of cell proliferation and induction of apoptosis.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparisons

Compound Core Structure Key Substituents Molecular Weight Notable Properties/Activities Reference
2-[4-(1,3,4-Oxadiazol-2-Yl)Phenoxy]Acetamidoxime 1,3,4-Oxadiazole Phenoxy, amidoxime 234.21 High thermal stability, polar groups
2-[(5-((2-Acetamidophenoxy)methyl)-1,3,4-oxadiazol-2-yl)thio]-acetamide (4a−4l) 1,3,4-Oxadiazole Thioether, acetamide ~350–400* Antimicrobial, synthesized via K₂CO₃/acetone
4-Phenyl-5-aryloxy-1,2,3-thiadiazoles (3a-e) 1,2,3-Thiadiazole Aryloxy, phenyl ~250–300* Insecticidal, fungicidal
2-(4-Fluorobenzylidene)-N-(4-methoxybenzylidene)-1,3,4-thiadiazol-2-amine 1,3,4-Thiadiazole Fluorobenzylidene, methoxy 329.35 Broad-spectrum bioactivity (e.g., antifungal)

Notes:

  • *Estimated based on substituents.
  • Thiadiazoles (e.g., 1,3,4-thiadiazole derivatives) often exhibit stronger π-acceptor character than oxadiazoles, enhancing interactions with biological targets .
  • The amidoxime group in the target compound may confer superior chelation capacity compared to thioether or acetamide groups in analogues .

Biological Activity

The compound 2-[4-(1,3,4-Oxadiazol-2-Yl)Phenoxy]Acetamidoxime is a notable derivative of oxadiazole, a class of compounds recognized for their diverse biological activities. This article explores the synthesis, characterization, and biological evaluations of this compound, focusing on its potential applications in medicinal chemistry, particularly in the context of anticancer activity and other therapeutic effects.

  • Molecular Formula : C10H10N4O3
  • Molecular Weight : 234.22 g/mol
  • CAS Number : 258521-20-9
  • IUPAC Name : N'-hydroxy-2-[4-(1,3,4-oxadiazol-2-yl)phenoxy]ethanimidamide

Synthesis and Characterization

The synthesis of this compound typically involves the reaction of phenolic compounds with oxadiazole derivatives under controlled conditions. Characterization methods such as NMR (Nuclear Magnetic Resonance), IR (Infrared Spectroscopy), and mass spectrometry are employed to confirm the structure and purity of the synthesized compound.

Anticancer Activity

Recent studies have highlighted the anticancer potential of oxadiazole derivatives. For instance, compounds similar to this compound have shown promising cytotoxic effects against various cancer cell lines:

CompoundCell LineIC50 (μM)Reference
11bA54911.20
11cA54915.73
13bA54959.61
14bA54927.66

These findings indicate that derivatives containing the oxadiazole moiety exhibit significant cytotoxicity and may serve as lead compounds for further development in cancer therapeutics.

The mechanism by which oxadiazole derivatives exert their anticancer effects often involves the inhibition of key enzymes associated with tumor growth and proliferation. Notably, oxadiazole compounds have been reported to interact with various targets including:

  • Topoisomerases
  • Histone Deacetylases (HDACs)
  • Poly(ADP-ribose) polymerase (PARP)

These interactions suggest that oxadiazole derivatives can disrupt critical cellular processes involved in cancer progression.

Other Biological Activities

Beyond anticancer properties, oxadiazole derivatives like this compound have been explored for their potential as:

  • Antioxidants : Exhibiting moderate antioxidant activity compared to standard antioxidants like butylated hydroxyanisole (BHA) .
  • Antimicrobial agents : Some studies suggest efficacy against various pathogenic bacteria and fungi.

Case Studies

  • Study on Antioxidant Activity : A series of oxadiazole derivatives were synthesized and evaluated for their antioxidant properties. The results indicated that certain compounds exhibited significant free radical scavenging activity .
  • Cytotoxicity Evaluation : In vitro studies showed that specific oxadiazole derivatives demonstrated selective cytotoxicity against human lung cancer cell lines (A549), with IC50 values indicating potent anticancer activity .

Q & A

Q. What are the key hazards associated with handling this compound, and what PPE is recommended?

  • Methodological Answer : Classified as Acute Toxicity Category 4 (H302) and Skin Irritant Category 2 (H315). Use nitrile gloves, lab coat, and fume hood during synthesis. For spills, neutralize with 10% NaHCO₃ .

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